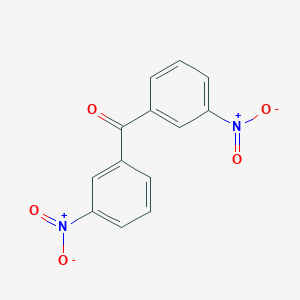

3,3'-Dinitrobenzophenone

Descripción

3,3'-Dinitrobenzophenone (CAS: 21222-05-9) is a nitro-substituted benzophenone derivative synthesized via nitration of benzophenone . Its structure is confirmed by techniques such as $^1$H NMR, FT-IR, DSC, and X-ray diffraction, revealing a triclinic crystal system (space group $P\overline{1}$) with unit cell parameters $a = 7.6180(5)$ Å, $b = 8.0341(6)$ Å, $c = 10.8056(8)$ Å, and angles $\alpha = 74.358(4)^\circ$, $\beta = 82.516(4)^\circ$, $\gamma = 68.607(5)^\circ$ . The compound exhibits intermolecular C–H···O interactions, influencing its packing and stability. Applications include its use as a cathode material in magnesium/zinc-based primary batteries, where it undergoes a 14-electron reduction to form diamino derivatives .

Propiedades

IUPAC Name |

bis(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-13(9-3-1-5-11(7-9)14(17)18)10-4-2-6-12(8-10)15(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDKBWGNIJMCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175459 | |

| Record name | Methanone, bis(3-nitrophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21222-05-9 | |

| Record name | 3,3′-Dinitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21222-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, bis(3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021222059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21222-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(3-nitrophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dinitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

3,3'-Dinitrobenzophenone (DNBP) is a synthetic compound known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DNBP, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups attached to the benzophenone structure. Its chemical formula is , and it has a molecular weight of 256.21 g/mol. The compound is synthesized through the nitration of benzophenone using a mixture of fuming sulfuric acid and fuming nitric acid, which enhances the yield of the desired product while minimizing byproducts.

The biological activity of DNBP can be attributed to its ability to interact with specific molecular targets within biological systems. The nitro groups play a crucial role in its reactivity, allowing DNBP to inhibit various enzymes by binding to their active sites. This interaction can lead to alterations in metabolic pathways, contributing to its cytotoxic effects.

Potential Targets

- Enzymes : DNBP has been shown to inhibit certain enzymes involved in metabolic processes.

- Cellular Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis.

Cytotoxicity Studies

Research indicates that DNBP exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes key findings from studies investigating its cytotoxic effects:

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | <10 | Cytotoxic | |

| MCF-7 (breast cancer) | 15 | Cytostatic | |

| A549 (lung cancer) | 12 | Induces apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Values less than 10 μM are often considered indicative of potent cytotoxic activity.

Case Studies

-

In Vitro Studies on Cancer Cells :

A study investigated the effects of DNBP on HeLa cells, revealing that it induces apoptosis through the activation of caspase pathways. The results showed a significant increase in apoptotic markers when treated with DNBP compared to control groups . -

Electrochemical Applications :

DNBP has also been explored as a cathode material in magnesium/zinc batteries. Its electrochemical behavior was characterized by a 14-electron transfer process, leading to the formation of diamino derivatives and highlighting its potential in energy storage applications. -

Endocrine Disruption Potential :

Recent studies have suggested that DNBP may act as an endocrine disruptor, affecting estrogen receptor functions. This property raises concerns regarding its safety and potential health impacts when used in consumer products .

Safety and Handling

Due to its irritant properties, caution is advised when handling DNBP. Proper safety protocols should be followed to minimize exposure risks during laboratory work or industrial applications .

Aplicaciones Científicas De Investigación

Electrochemistry

3,3'-Dinitrobenzophenone has been investigated as a cathode material in magnesium/zinc-based primary batteries. Research indicates that during discharge, a 14-electron reduction occurs, leading to the formation of diamino derivatives and the reduction of carbonyl groups. The performance of this compound as a cathode material was evaluated under different conditions such as temperature and electrolyte composition .

Table 1: Performance Metrics of DNBP in Battery Applications

| Parameter | Value |

|---|---|

| Electron Transfer | 14 electrons |

| Reduction Product | Diamino derivatives |

| Optimal Temperature | Variable (study-specific) |

| Electrolyte Used | Variable (study-specific) |

Material Science

In material science, DNBP has been utilized in the synthesis of new materials. Its structural characteristics were confirmed using techniques such as X-ray diffraction, which revealed that the compound crystallizes in the triclinic crystal system (space group P1̅). This property makes it suitable for various applications in polymer chemistry and materials engineering.

Biological Research

The biological activity of DNBP has been a subject of interest due to its potential cytotoxic effects. Studies have explored its derivatives for their impact on biological systems, although the specific mechanisms remain under investigation. The compound's nitro groups are believed to contribute to its reactivity with biological molecules, making it a candidate for further pharmacological studies .

Case Study 1: DNBP as a Cathode Material

A study conducted on the electrochemical properties of DNBP demonstrated its effectiveness as a cathode material in magnesium/zinc batteries. The research highlighted that varying the electrolyte composition significantly influenced discharge performance, indicating potential pathways for optimization in battery technology .

Case Study 2: Synthesis and Structural Analysis

Another investigation focused on synthesizing DNBP and characterizing its structure using NMR and FT-IR spectroscopy. The findings confirmed the successful nitration of benzophenone and provided insights into the molecular interactions facilitated by the nitro groups .

Comparación Con Compuestos Similares

Comparison with Structural Isomers and Derivatives

3,4'-Dinitrobenzophenone (CAS: 1469-74-5)

- Structural Differences: The nitro groups are positioned at the 3- and 4-positions of the benzophenone rings, leading to reduced symmetry compared to the 3,3'-isomer.

- Synthesis: Prepared via mixed-acid nitration, similar to 3,3'-dinitrobenzophenone, but regioselectivity depends on reaction conditions.

- Applications : Primarily used in organic synthesis, such as intermediates for xanthones .

- Commercial Availability : Priced at \$161–\$483 (TCI America, 98% purity), indicating higher commercial accessibility than 3,3'-isomer .

2,3'-Dinitrobenzophenone

- Synthetic Challenges: Difficult to isolate due to formation of isomer mixtures (2,2'-, 2,3'-, and 2,4'-dinitrobenzophenone). Staedel reported 85% 2,3'-isomer yield, but purification via crystallization remains problematic .

- Reduction: Catalytic hydrogenation yields 2,3'-diaminobenzophenone, though crystallization attempts often fail, limiting practical use .

Functional Derivatives

4,4'-Dihydroxy-3,3'-dinitrobenzophenone

- Synthesis: Produced via Friedel-Crafts acylation, nitration, and alkaline hydrolysis, achieving 78.34% total yield. Recrystallization with DMF/isopropanol enhances purity to 99.3% .

- Applications : Hydroxyl groups improve solubility in polar solvents, making it suitable for pharmaceutical intermediates .

3,3'-Diaminobenzophenone

- Synthesis: Reduction of this compound using SnCl$_2$/HCl or catalytic hydrogenation. The amino derivative serves as a precursor for polymers and dyes .

3,3-Bistrifluoromethylbenzophenone

Comparative Data Table

Key Research Findings

- Electrochemical Behavior: this compound reduces to diamino derivatives in batteries, while 3,5-dinitrobenzophenone reacts with amidines to form nitroquinoline/isoquinoline derivatives, highlighting positional effects on reactivity .

- Synthetic Efficiency: Direct nitration of benzophenone for 3,3'-isomer is more straightforward than multi-step routes for dihydroxy derivatives (total yield: 78.34% vs. 96.71% crude yield for dihydroxy compound) .

- Commercial Viability: this compound is produced at scale (Sigma-Aldrich: 261 bottles/year) , whereas 2,3'-isomers face purification challenges, limiting industrial use .

Métodos De Preparación

Reaction Conditions and Mechanism

Benzophenone undergoes dinitration in a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which acts as a catalyst and dehydrating agent. The reaction typically proceeds at temperatures between 40°C and 70°C, with the nitronium ion (NO₂⁺) attacking the aromatic rings at positions para to the ketone group. However, the meta-directing nature of the carbonyl group favors 3,3'-substitution over 4,4'-isomers.

Key parameters influencing selectivity include:

-

Acid concentration : Fuming sulfuric acid (oleum) enhances nitronium ion generation, improving reaction rates but increasing ortho-substitution byproducts.

-

Temperature control : Elevated temperatures (above 60°C) accelerate nitration but reduce 3,3'-isomer selectivity due to competing sulfonation side reactions.

-

Stoichiometry : A molar ratio of 2.2:1 (HNO₃:benzophenone) optimizes dinitration while minimizing over-nitration.

Crude Product Composition

Post-reaction crude mixtures typically contain:

-

60–95% 3,3'-DNBP

-

5–40% isomers (2,2'-, 2,3'-, 3,4'-, and 4,4'-dinitrobenzophenone).

Isomer distribution depends on nitration duration and acid strength, with prolonged reactions favoring thermodynamically stable 4,4'-isomers.

Friedel-Crafts Acylation Followed by Nitration

An alternative route involves synthesizing 3-nitrobenzophenone via Friedel-Crafts acylation before nitration. This two-step approach improves regioselectivity but requires additional purification steps.

Step 1: Synthesis of 3-Nitrobenzophenone

3-Nitrobenzoyl chloride reacts with benzene in the presence of aluminum chloride (AlCl₃) to form 3-nitrobenzophenone. The reaction proceeds via electrophilic acylation, with AlCl₃ coordinating to the carbonyl oxygen to activate the acyl chloride.

Reaction conditions :

Step 2: Nitration of 3-Nitrobenzophenone

The pre-functionalized 3-nitrobenzophenone undergoes nitration under milder conditions than the direct benzophenone route. Using 65% HNO₃ at 30–40°C, the second nitro group preferentially occupies the meta position relative to the existing nitro group, yielding 3,3'-DNBP with 80–90% selectivity.

Purification and Isomer Separation

Crude 3,3'-DNBP requires purification to remove isomers and sulfonated byproducts. Patent EP0212823B1 details a base-alcohol treatment that selectively isolates the 3,3'-isomer.

Alkaline Alcohol Recrystallization

The crude mixture is heated in a lower alcohol (e.g., methanol, ethanol) with a stoichiometric base (e.g., NaOH, KOH). Isomers with nitro groups in ortho or para positions form soluble salts, while 3,3'-DNBP remains insoluble due to steric hindrance and reduced acidity.

Optimized conditions :

Yield and Purity

Post-purification yields reach 60–84%, with 3,3'-DNBP purity exceeding 98%. Residual isomers are typically below 2%, making the product suitable for high-performance polymer synthesis.

Industrial-Scale Production Challenges

Byproduct Management

Sulfonated derivatives and polynitro byproducts necessitate waste treatment systems. Modern facilities employ sulfuric acid recovery units to mitigate environmental impact.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3'-Dinitrobenzophenone, and how are yields maximized?

- Methodology : The compound is commonly synthesized via nucleophilic aromatic substitution. For example, fluorination of nitro precursors (e.g., 3,4-dimethoxy-5,2’-dinitrobenzophenone) using no-carrier-added [¹⁸F]-fluoride yields this compound in ~5–7% radiochemical yield under 100-minute reaction times with HBr hydrolysis . Alternative routes include nitration of benzophenone derivatives under controlled conditions (e.g., mixed-acid nitration at low temperatures to avoid over-nitration). Optimization involves adjusting stoichiometry, catalyst loadings (e.g., Cu²⁺ salts to suppress byproducts), and solvent systems (e.g., dioxane to enhance selectivity) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodology : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity (>99.0% GC grade per industrial standards) . Confirm structure via FT-IR (C=O stretching at ~1650 cm⁻¹, nitro group vibrations at ~1520 and 1350 cm⁻¹) and ¹H/¹³C NMR (aromatic proton splitting patterns and carbonyl carbon at ~195 ppm). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z 287 for C₁₃H₈N₂O₅) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Nitroaromatic compounds require stringent precautions due to explosive potential and toxicity. Use explosion-proof equipment, avoid friction/heat, and store in cool, dry conditions. Personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods are mandatory. Monitor airborne particulates via OSHA-compliant methods (e.g., NIOSH 0500) and implement spill containment protocols using non-combustible absorbents .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

- Methodology : Experimental charge density studies reveal dominant C=O···N–O and N–O···N–O dipole interactions in crystal lattices, contributing to polymorph stability. Synchrotron X-ray diffraction (e.g., at 100 K) quantifies interaction energies (e.g., 2.5–4.0 kcal/mol for nitro-carbonyl contacts), guiding crystal engineering for materials with tailored thermal stability .

Q. What mechanistic insights explain byproduct formation during this compound synthesis?

- Methodology : Competing pathways include hydrogen abstraction by benzophenone radicals (yielding 9-fluorenone) vs. dioxane-mediated stabilization. Kinetic studies (e.g., using eq. ) show Cu(NO₃)₂ suppresses fluorenone formation by 100-fold via radical quenching. Rate constants () derived from time-resolved HPLC-MS data inform solvent/catalyst optimization .

Q. Can computational models predict the reactivity of this compound in photochemical applications?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) simulate excited-state behavior, revealing nitro group-mediated charge transfer states with λmax ~350 nm. Pair distribution function (PDF) analysis of amorphous phases correlates with experimental UV-Vis spectra to design light-sensitive polymers .

Q. How does this compound perform as a precursor in high-energy materials?

- Methodology : Impact sensitivity tests (e.g., BAM fall hammer) and differential scanning calorimetry (DSC) assess explosive potential (decomposition onset ~250°C). Compare detonation velocity (VDET) via Cheetah thermochemical code using crystal density (1.65 g/cm³) and heat of formation (−45 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.